

Preclinical Safety Profile of CR665 (Difelikefalin): A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CR665, also known as difelikefalin, is a peripherally restricted kappa-opioid receptor (KOR) agonist. Its development has been focused on treating pruritus associated with chronic kidney disease and postoperative pain, with a mechanism designed to avoid the central nervous system side effects commonly associated with opioid use.[1] This technical guide provides a comprehensive overview of the preclinical safety profile of **CR665**, summarizing key toxicology findings, detailing experimental methodologies from pivotal studies, and illustrating the relevant signaling pathway.

Core Preclinical Safety Data

The preclinical safety of **CR665** has been evaluated in a comprehensive battery of studies, including single-dose and repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity assessments. These studies were conducted in various animal models, including mice, rats, and monkeys.

Single-Dose Toxicity

Single-dose toxicity studies were conducted to determine the maximum tolerated dose (MTD) and to identify potential target organs for acute toxicity.



Species	Route of Administration	Maximum Tolerated Dose (MTD)	Observations
Mouse	Intravenous (IV)	100 mg/kg	Mortality was observed at 200 mg/kg within 30 minutes of administration.[2]
Rat	Intravenous (IV)	-	Doses of 50 to 100 mg/kg were associated with lethargy, decreased body weight gain, and reduced food consumption. A dose of 25 mg/kg/day was selected for repeatdose studies due to tolerability concerns at higher doses.[2]
Monkey	Intravenous (IV)	8 mg/kg	Clinical signs of increasing severity and duration were noted at doses ≥4 mg/kg, with one animal requiring veterinary intervention at 16 mg/kg.[2]

Repeat-Dose Toxicity

Repeat-dose toxicity studies were performed to evaluate the effects of longer-term exposure to **CR665**.



Species	Duration	Route of Administrat ion	Dose Levels (mg/kg/day)	No- Observed- Adverse- Effect Level (NOAEL)	Key Findings
Rat	28 days	Intravenous (IV)	1, 5, 25	-	Dose- dependent behavioral observations including decreased activity, lethargy, and ataxia.[3]
Rat	13 and 26 weeks	Intravenous (IV)	0.25, 2.5, 25		At 25 mg/kg/day, bilateral atrophy in the seminiferous tubules of the testis was observed. Across all studies, consistent findings included clinical observations attributed to exaggerated pharmacodyn amic and secondary effects.



Monkey	4 weeks	Intravenous (IV)	Up to 4	-	Dose- dependent behavioral observations similar to
					those in rats.
Monkey	13 and 39 weeks	Intravenous (IV)	0.06, 0.25, 1.0	0.25 mg/kg/day (for 39-week study)	Effects seen at 1 mg/kg were not all recoverable. Dose- dependent behavioral observations were noted.

Genotoxicity

A battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of **CR665**.

Assay	System	Results
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium and E. coli	Negative
In Vitro Mammalian Chromosomal Aberration Assay	Mammalian Cells	Negative
In Vivo Mouse Micronucleus Assay	Mouse Bone Marrow	Negative

Carcinogenicity

Long-term studies were conducted to evaluate the carcinogenic potential of CR665.



Species	Duration	Route of Administration	Dose Levels	Findings
Rat	2 years	Subcutaneous (SC)	Up to 1.0 mg/kg/day	Not carcinogenic
Transgenic rasH2 Mouse	6 months	Subcutaneous (SC)	Up to 30 mg/kg/day	Not carcinogenic

Reproductive and Developmental Toxicity

The potential effects of **CR665** on reproduction and development were assessed in rats and rabbits.



Study Type	Species	Dosing Period	Dose Levels (mg/kg/day)	Findings
Embryofetal Development	Rat	Organogenesis	0.25, 2.5, 25	No embryofetal lethality or fetal malformations. Increased incidences of skeletal variations (wavy ribs and incompletely ossified ribs) at 25 mg/kg/day.
Embryofetal Development	Rabbit	Organogenesis	-	No adverse effects at doses up to 10 times the maximum recommended human dose (MRHD).
Fertility	Rat	-	-	No effect on fertility.
Lactation	Rat	Gestation day 7 through lactation day 14	0.6, 2.5, 10	Difelikefalin was detected in the milk of lactating rats, but not in the plasma of nursing pups.

Experimental Protocols Repeat-Dose Intravenous Toxicity Studies (General Methodology)



- Objective: To determine the potential toxicity of **CR665** following repeated intravenous administration in both a rodent (rat) and a non-rodent (monkey) species for durations up to 26 and 39 weeks, respectively.
- Animal Models: Sprague-Dawley rats and Cynomolgus monkeys.
- Administration: The test article was administered daily via intravenous bolus injection.
- Parameters Monitored:
 - Clinical Observations: Daily detailed clinical examinations for signs of toxicity, including behavioral changes (e.g., decreased spontaneous activity, lethargy, ataxia, altered posture).
 - Body Weight and Food/Water Consumption: Measured weekly.
 - Ophthalmoscopy: Performed prior to the study and at termination.
 - Electrocardiography (ECG): Conducted in monkeys at specified intervals.
 - Clinical Pathology: Blood and urine samples were collected at predetermined intervals for hematology, clinical chemistry, and urinalysis.
 - Anatomic Pathology: At the end of the study, all animals underwent a full necropsy. Organ weights were recorded, and a comprehensive set of tissues was collected and preserved for histopathological examination.

Genotoxicity Assays (General Methodology)

- Ames Test (Bacterial Reverse Mutation Assay):
 - Objective: To evaluate the potential of CR665 to induce gene mutations in bacteria.
 - Method: Strains of Salmonella typhimurium and Escherichia coli were exposed to varying concentrations of CR665, both with and without metabolic activation (S9 mix). The number of revertant colonies was counted and compared to control groups.
- In Vitro Mammalian Chromosomal Aberration Assay:



- Objective: To assess the potential of CR665 to induce structural chromosomal damage in mammalian cells.
- Method: Cultured mammalian cells were treated with CR665 at several concentrations, with and without metabolic activation. Metaphase cells were harvested, and chromosomes were examined for structural aberrations.
- In Vivo Mouse Micronucleus Assay:
 - Objective: To determine the potential of CR665 to induce chromosomal damage or damage to the mitotic apparatus in a whole animal system.
 - Method: Mice were administered CR665, and bone marrow was harvested at appropriate time points. Polychromatic erythrocytes were analyzed for the presence of micronuclei.

Safety Pharmacology Studies (General Methodology)

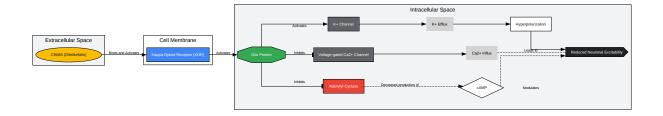
- Objective: To investigate the potential undesirable pharmacodynamic effects of CR665 on vital physiological functions.
- Central Nervous System (CNS) Assessment (Irwin Test/Functional Observational Battery in Rats):
 - Method: Rats were administered single intravenous doses of CR665 (e.g., 0, 1, 5, and 25 mg/kg). A battery of observations was conducted to assess behavioral, neurological, and autonomic functions. Observations were made at specified time points post-dosing (e.g., 2 and 24 hours). Parameters evaluated included, but were not limited to, spontaneous activity, posture, gait, sensory responses, and autonomic signs.
- Cardiovascular Assessment (Monkeys):
 - Method: Conscious, telemetered monkeys were administered intravenous doses of CR665
 (≥ 0.25 mg/kg/day). Cardiovascular parameters, including blood pressure, heart rate, and
 ECG, were continuously monitored.
- Respiratory Assessment (Rats):



 Method: Rats were administered intravenous doses of CR665 (≥ 1 mg/kg/day), and respiratory function was assessed using whole-body plethysmography. Parameters measured included respiratory rate, tidal volume, and minute volume.

Signaling Pathway and Experimental Workflow Visualization Kappa-Opioid Receptor Signaling in Peripheral Sensory Neurons

The primary mechanism of action of **CR665** is the activation of kappa-opioid receptors on peripheral sensory neurons. This activation leads to a cascade of intracellular events that ultimately modulate neuronal excitability and reduce the transmission of pain and itch signals.



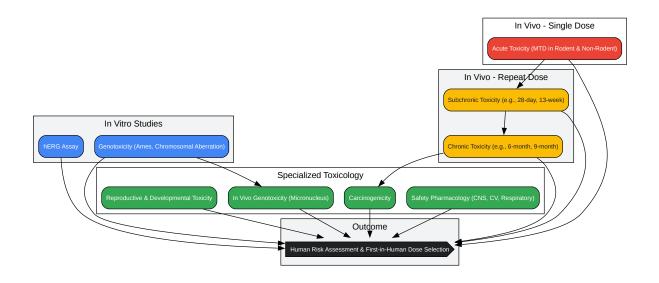
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Caption: CR665 activates peripheral KOR, leading to reduced neuronal excitability.

General Workflow for Preclinical Safety Assessment



The preclinical safety evaluation of a new chemical entity like **CR665** follows a structured workflow to identify potential hazards before human clinical trials.



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